molecular formula C7H10ClNO B3021478 3-(Aminomethyl)phenol hydrochloride CAS No. 13269-15-3

3-(Aminomethyl)phenol hydrochloride

Cat. No. B3021478
Key on ui cas rn: 13269-15-3
M. Wt: 159.61 g/mol
InChI Key: WNOPIURUTIVUBE-UHFFFAOYSA-N
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Patent
US06515124B2

Procedure details

To a solution of 3-cyanophenol (30 g, 0.252 mol) in ethanol (150 mL) at 25° C. under an atmosphere of nitrogen, was added 10% palladium on carbon (3 g) ) followed by concentrated hydrochloric acid solution (23 mL, 0.277 mol). The reaction mixture was hydrogenated at 50 psi in a Parr apparatus for 2.5 h and was then filtered over Celite® and washed well with ethanol (100 mL). The solvents were concentrated under reduced pressure and the resulting solid was placed under vacuum for 1 h. The solid was dissolved in 150 mL of hot ethanol, filtered and crystallized by adding diethyl ether. The solids were collected by filtration, washed well with diethyl ether and dried under vacuum 24 h to give 3-hydroxybenzylamine hydrochloride (28.88 g, 71% yield) as a colorless solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1)#[N:2].[ClH:10]>C(O)C.[Pd]>[ClH:10].[OH:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[CH2:1][NH2:2] |f:4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was then filtered over Celite®
WASH
Type
WASH
Details
washed well with ethanol (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The solvents were concentrated under reduced pressure
WAIT
Type
WAIT
Details
the resulting solid was placed under vacuum for 1 h
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 150 mL of hot ethanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
crystallized
ADDITION
Type
ADDITION
Details
by adding diethyl ether
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed well with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
Cl.OC=1C=C(CN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 28.88 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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